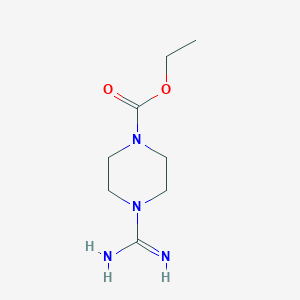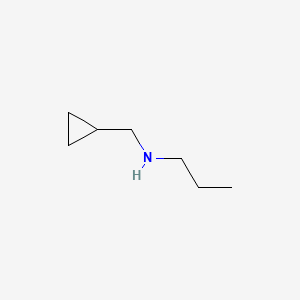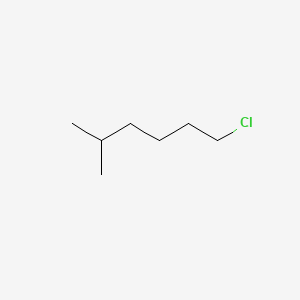
1,4-二溴-2,5-二氟苯
描述
“1,4-Dibromo-2,5-difluorobenzene” is a synthetic compound that is used as a building block for the synthesis of polymers . It has been used in the preparation of 1,2,4,5-tetrakis (phosphino)-3,6-difluorobenzenes and poly (2,5-difluoro-2,5-didodecyl-4,4-biphenylylene .
Synthesis Analysis
The Suzuki-Miyaura reaction of 1,4-dibromo-2-fluorobenzene with arylboronic acids yields fluorinated para-terphenyls . The trifluoroborate (1.0 mmol) was dissolved in a (1:1 v/v) mixture of tetrahydrofuran and water (10 mL). Pyridinium tribromide (or tetrabutylammonium tribromide) (1.0 mmol) was added to this solution. The mixture was stirred for the appropriate time and temperature .
Molecular Structure Analysis
The molecular formula of “1,4-Dibromo-2,5-difluorobenzene” is C6H2Br2F2 . The molecular weight is 271.88 g/mol . The structure can be viewed using Java or Javascript .
Chemical Reactions Analysis
The on-surface reaction processes of 1,4-dibromo-2,5-diiodobenzene on Au (111) and Ag (100) were systematically investigated under ultra-high vacuum conditions by using scanning tunneling microscopy .
Physical And Chemical Properties Analysis
The physical state of “1,4-Dibromo-2,5-difluorobenzene” is solid . The density is 2.1±0.1 g/cm3, the boiling point is 209.2±35.0 °C at 760 mmHg, and the vapour pressure is 0.3±0.4 mmHg at 25°C .
科学研究应用
Organic Synthesis
1,4-Dibromo-2,5-difluorobenzene is a valuable building block in organic synthesis. It’s used to prepare 1,2,4,5-tetrakis(phosphino)-3,6-difluorobenzenes , which are important ligands in the synthesis of complex molecules. These ligands can bind to metals and catalyze various chemical reactions, including cross-coupling reactions that are pivotal in creating pharmaceuticals and agrochemicals.
Polymer Chemistry
In polymer chemistry, this compound serves as a precursor for making poly(2,5-difluoro-2,5-didodecyl-4,4’-biphenylylene) . This polymer has potential applications in the development of advanced materials with specific mechanical and chemical properties, such as increased resistance to solvents and chemicals.
Pharmaceutical Research
1,4-Dibromo-2,5-difluorobenzene is utilized in pharmaceutical research for the synthesis of various biologically active molecules . Its role in the development of new drugs is significant, especially in the creation of molecules with antibacterial and antiviral properties .
Material Science
This compound is instrumental in material science, particularly in the creation of new types of fluorinated benzenes . These materials are studied for their unique properties, such as their ability to resist heat and chemical reactions, making them suitable for use in harsh environments.
Analytical Chemistry
In analytical chemistry, 1,4-Dibromo-2,5-difluorobenzene can be used as a standard or reagent in various analytical methods. Its well-defined structure and properties make it a good candidate for calibrating instruments or as a reference compound in spectroscopy studies .
Environmental Research
The compound’s role in environmental research is emerging, particularly in the study of fluorinated compounds’ impact on the environment. Its stability and persistence can help in understanding the long-term effects of such compounds in ecosystems .
作用机制
Target of Action
1,4-Dibromo-2,5-difluorobenzene is primarily used as a building block in the synthesis of polymers
Mode of Action
The compound’s mode of action is largely dependent on its chemical structure and the reactions it undergoes during the synthesis of polymers . It can participate in various types of chemical reactions, including Suzuki-Miyaura cross-coupling reactions .
Biochemical Pathways
Its primary function is in the field of synthetic chemistry where it is used to create more complex molecules .
安全和危害
未来方向
属性
IUPAC Name |
1,4-dibromo-2,5-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2F2/c7-3-1-5(9)4(8)2-6(3)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVMLJCMUBZVTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70186365 | |
| Record name | 1,4-Dibromo-2,5-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70186365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dibromo-2,5-difluorobenzene | |
CAS RN |
327-51-5 | |
| Record name | 1,4-Dibromo-2,5-difluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=327-51-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dibromo-2,5-difluorobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000327515 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Dibromo-2,5-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70186365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-dibromo-2,5-difluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.744 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-DIBROMO-2,5-DIFLUOROBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VAY7VM7HFU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 1,4-dibromo-2,5-difluorobenzene a valuable building block in polymer chemistry?
A1: 1,4-Dibromo-2,5-difluorobenzene serves as a versatile monomer in the synthesis of various polymers, particularly poly(arylene ether)s and poly(arylene sulfide)s [, ]. The molecule's reactivity stems from its two bromine atoms, which can be readily substituted in nucleophilic aromatic substitution reactions [, , ]. This allows for the incorporation of diverse functional groups and the tailoring of polymer properties.
Q2: How does the inclusion of 1,4-dibromo-2,5-difluorobenzene influence the thermal stability of resulting polymers?
A2: Research suggests that polymers synthesized from 1,4-dibromo-2,5-difluorobenzene generally exhibit good thermal stability. For instance, poly(arylene ether)s incorporating this monomer have shown stability up to 300°C [, ]. Interestingly, post-functionalization of the bromine sites in these polymers can further enhance their thermal stability [, ].
Q3: Can you elaborate on the role of Ullmann coupling in modifying polymers derived from 1,4-dibromo-2,5-difluorobenzene?
A3: Ullmann coupling reactions offer an effective strategy for post-functionalization of polymers synthesized from 1,4-dibromo-2,5-difluorobenzene [, , ]. This reaction allows for the substitution of the bromine atoms with aromatic amines, introducing new functionalities and influencing the polymer's properties. For example, incorporating aniline moieties through Ullmann coupling increased the thermal stability of a poly(arylene ether) by 36% [].
Q4: How does the post-functionalization of polymers containing 1,4-dibromo-2,5-difluorobenzene affect their gas capture potential?
A4: While polymers derived from 1,4-dibromo-2,5-difluorobenzene may exhibit limited porosity initially, post-functionalization via Ullmann coupling can significantly impact their gas capture capabilities [, ]. This modification can lead to increased nitrogen content and altered surface morphology, enhancing the polymer's affinity for carbon dioxide [].
Q5: Are there computational studies investigating the reactivity of 1,4-dibromo-2,5-difluorobenzene in metalation reactions?
A5: Yes, Density Functional Theory (DFT) studies have been employed to understand the reactivity of 1,4-dibromo-2,5-difluorobenzene in sodium-mediated cobaltation reactions []. These studies provided insights into the electronic and steric factors influencing the formation of tetraaryl cobalt(II) square planar complexes, which are potentially valuable catalysts for C-C coupling reactions [].
Q6: What are the implications of fluorine regiochemistry in distyrylbenzene derivatives synthesized from 1,4-dibromo-2,5-difluorobenzene?
A6: Research on fluorinated distyrylbenzene chromophores highlights the impact of fluorine substitution patterns on molecular properties and solid-state organization []. For example, 1,4-dibromo-2,5-difluorobenzene was used to synthesize a series of fluorinated distyrylbenzene derivatives with varying fluorine positions. The study revealed how different fluorine regiochemistries affect the compounds' absorption spectra and packing arrangements in the solid state [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















![Benzonitrile, 4-[[[4-(hexyloxy)phenyl]methylene]amino]-](/img/structure/B1294882.png)